molecular formula C9H14N2O2 B2528509 methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate CAS No. 1865015-26-4

methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2528509
CAS No.: 1865015-26-4
M. Wt: 182.223
InChI Key: XWWRDWCLWKGQIR-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based derivative characterized by a methyl ester group at position 3, an aminomethyl substituent at position 5, and two methyl groups at positions 1 and 2 of the pyrrole ring. Pyrrole derivatives are widely studied for their pharmacological and materials science applications due to their heterocyclic aromatic structure, which enables diverse reactivity and interactions.

Properties

IUPAC Name

methyl 5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-8(9(12)13-3)4-7(5-10)11(6)2/h4H,5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWRDWCLWKGQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the aminomethyl group and the esterification of the carboxylate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate, exhibit promising antimicrobial properties. A study highlighted the synthesis of various pyrrole derivatives and their evaluation against bacterial pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. These derivatives showed minimal inhibitory concentrations (MICs) as low as 5 µM against Mycobacterium tuberculosis .

Anticancer Potential
Pyrrole-based compounds have been investigated for their anticancer activities. For instance, a derivative of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Materials Science

Polymer Chemistry
this compound can serve as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability .

Coatings and Adhesives
The compound's unique chemical structure allows it to act as a cross-linking agent in coatings and adhesives. Its use improves the mechanical properties and durability of these materials, making them suitable for industrial applications where high performance is required .

Agricultural Chemistry

Pesticide Development
Research has also explored the application of this compound in developing new pesticides. Its derivatives have shown effectiveness against various agricultural pests, potentially leading to more environmentally friendly pest control solutions .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameTarget PathogenMIC (µM)Reference
This compoundMycobacterium tuberculosis5
Ethyl 4-(((4-bromophenethyl)amino)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxylateStaphylococcus aureus10
Novel Pyrrole DerivativeE. coli15

Table 2: Applications in Materials Science

ApplicationDescriptionReference
Conducting PolymersUsed as a monomer to enhance conductivity
CoatingsActs as a cross-linking agent for durability

Mechanism of Action

The mechanism of action of methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate and Analogous Compounds

Parameter Target Compound (Inferred*) Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (General Analogs)
Molecular Formula C₁₀H₁₅N₃O₂ (inferred) C₂₁H₂₂N₄O₂ C₂₆H₂₂N₄O₄
Molecular Weight ~209 g/mol 362 g/mol 454 g/mol
Key Substituents - Methyl ester (position 3) - Ethyl ester (position 3) - Ethyl ester (position 3)
- Aminomethyl (position 5) - 3-Aminophenyl (position 5) - 3-Aminophenyl (position 5)
- Two methyl groups (positions 1, 2) - 3-Cyano-4-methyl-5-phenylpyrrol-2-yl (position 1) - 3-Cyanopyrrol-2-yl (position 1)
Elemental Analysis (N%) ~20.1% (calculated for inferred formula) Calc: 15.46%; Found: 15.86% Calc: 12.33%; Found: 12.37%
MS (m/z) ~209 (M⁺, inferred) 362 (M⁺) 454 (M⁺)
¹³C NMR Shifts (Carbonyl) ~164 ppm (estimated) 164.12 ppm 163.88 ppm
Solubility/Reactivity Higher hydrophilicity (aminomethyl) Lower hydrophilicity (aromatic phenyl/cyano groups) Moderate hydrophilicity (cyano group)

Key Findings:

Ester Group Impact :

  • The target compound’s methyl ester group reduces steric hindrance and molecular weight compared to ethyl esters in analogs . This may enhance metabolic stability in biological systems.
  • Ethyl esters in analogs contribute to higher molecular weights (362–454 g/mol vs. ~209 g/mol) and slightly downfield-shifted carbonyl ¹³C NMR signals (~164 ppm vs. ~163–164 ppm in analogs) .

Substituent Effects: The aminomethyl group in the target compound increases nitrogen content (~20.1% inferred) compared to analogs with aryl or cyano substituents (12–16% N) . Analogs with 3-aminophenyl and cyano groups exhibit extended conjugation and aromaticity, likely enhancing UV absorption and rigidity .

Spectral and Analytical Data :

  • Discrepancies in nitrogen content (e.g., 15.86% found vs. 15.46% calculated in 7c ) suggest possible impurities or analytical variability in analogs.
  • Mass spectrometry confirms molecular ion peaks consistent with inferred and reported formulas .

Biological Activity

Methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and potential therapeutic uses.

  • Chemical Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : this compound
PropertyValue
Chemical StructureChemical Structure
AppearancePowder
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors, while the pyrrole ring facilitates π-π stacking interactions. These interactions can modulate enzyme activity and influence biochemical pathways, leading to various biological effects such as antimicrobial and anticancer activities .

Enzyme Interactions

This compound has been utilized in studies investigating enzyme interactions. Its structure allows it to act as a probe in biochemical assays, aiding in the understanding of enzyme kinetics and mechanisms.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as antibacterial agents . For instance, derivatives containing pyrrole structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some pyrrole derivatives have been reported as low as 0.125 μg/mL against Staphylococcus aureus .

Anticancer Potential

Research has indicated that compounds featuring the pyrrole moiety exhibit anticancer properties. In vitro studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cell lines, with IC₅₀ values indicating effective cytotoxicity at low concentrations. For example, specific derivatives showed significant inhibition against various cancer cell lines with IC₅₀ values ranging from 3.12 to 12.5 μg/mL .

Case Study 1: Antibacterial Activity Against MRSA

In a comparative study assessing the antibacterial efficacy of pyrrole derivatives, this compound exhibited potent activity against MRSA strains with an MIC value significantly lower than that of standard antibiotics such as vancomycin.

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound's effectiveness was evaluated using the MTT assay, demonstrating a dose-dependent response in cell viability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

  • Answer : Synthesis of pyrrole derivatives often involves multi-step reactions, such as cyclization or functional group transformations. For example, similar compounds (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are synthesized via coupling reactions using acyl chlorides or aldehydes under controlled conditions . Optimization parameters include temperature (e.g., 80–100°C for acylations), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., Lewis acids). Yield improvements (e.g., 28–48% in related syntheses) require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, 1H^1H NMR can resolve methyl groups (δ 1.32–2.37 ppm) and aromatic protons (δ 6.32–7.80 ppm), while 13C^{13}C NMR identifies carbonyl carbons (δ 161–165 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ with <0.5 ppm error ). Infrared (IR) spectroscopy confirms functional groups like ester C=O (∼1700 cm1^{-1}) and amine N–H (∼3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of reactions involving this compound?

  • Answer : Computational approaches like density functional theory (DFT) predict reaction pathways and transition states. For instance, ICReDD’s methodology combines quantum calculations with experimental data to optimize reaction parameters (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Reaction path search algorithms can identify energetically favorable routes for functionalizing the aminomethyl group, such as amidation or alkylation, while minimizing side products .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or spectral anomalies?

  • Answer : Systematic validation is key. For yield discrepancies, replicate reactions under identical conditions and analyze intermediates via LC-MS or TLC . Spectral anomalies (e.g., unexpected splitting in NMR) may arise from dynamic processes (e.g., rotamers) or impurities; variable-temperature NMR or 2D-COSY can clarify such issues . Cross-referencing with analogous compounds (e.g., methyl 4,5-dioxo-1-phenyl-pyrrole derivatives) helps identify structural outliers .

Q. How does the substitution pattern (e.g., aminomethyl vs. methyl groups) influence the compound’s reactivity and biological activity?

  • Answer : Substituent positioning alters electronic and steric properties. For example, the aminomethyl group at C5 enhances nucleophilicity, enabling conjugation with bioactive moieties (e.g., fluorophenyl groups in anticancer analogs ). Comparative studies of derivatives (e.g., ethyl vs. methyl esters) show that bulkier groups reduce metabolic stability but improve target binding . Structure-activity relationship (SAR) models using computational docking can prioritize substitutions for specific biological targets .

Q. What safety protocols are recommended given the limited toxicity and ecotoxicity data for this compound?

  • Answer : Assume hazard potential until data is available. Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Waste disposal should follow institutional guidelines for amine-containing organics (e.g., incineration via licensed facilities) . Ecotoxicity testing (e.g., Daphnia magna assays) is advised for environmental risk assessment during preclinical development .

Methodological Considerations

Q. How can researchers leverage cross-disciplinary methodologies (e.g., reaction engineering or materials science) to enhance applications of this compound?

  • Answer : Integration with membrane separation technologies (e.g., nanofiltration) can purify crude reaction mixtures, improving yield . In materials science, pyrrole derivatives are precursors for conductive polymers; electrochemical characterization (e.g., cyclic voltammetry) can assess suitability for optoelectronic applications .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and purity?

  • Answer : Scale-up risks include heat dissipation (leading to side reactions) and solvent volume constraints. Continuous flow reactors improve heat control and mixing efficiency for sensitive steps like acylation . Purity is maintained via chromatography (e.g., prep-HPLC) or crystallization optimization (e.g., using ethyl acetate/hexane gradients) .

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